
4-Amino-2,6-difluorobiphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2,6-difluorobiphenyl is an organic compound with the molecular formula C12H9F2N It is a biphenyl derivative where two fluorine atoms are substituted at the 2 and 6 positions, and an amino group is substituted at the 4 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,6-difluorobiphenyl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Fluorination: The biphenyl derivative undergoes selective fluorination at the 2 and 6 positions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Amination: The fluorinated biphenyl is then subjected to amination at the 4 position using ammonia or an amine source in the presence of a catalyst such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Fluorination: Using large reactors for the fluorination step to ensure uniform distribution of fluorine atoms.
Catalytic Amination: Employing continuous flow reactors for the amination step to enhance efficiency and yield.
化学反应分析
Types of Reactions
4-Amino-2,6-difluorobiphenyl undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The fluorine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under mild conditions.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Major Products
The major products formed from these reactions include nitro derivatives, hydrazines, and various substituted biphenyl compounds.
科学研究应用
4-Amino-2,6-difluorobiphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Amino-2,6-difluorobiphenyl involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the fluorine atoms can enhance the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Amino-2,6-difluorophenol: Similar structure but with a hydroxyl group instead of a biphenyl moiety.
4-Amino-2,6-difluorotoluene: Contains a methyl group instead of a biphenyl moiety.
2,6-Difluoroaniline: Lacks the biphenyl structure but has similar fluorine and amino substitutions.
Uniqueness
4-Amino-2,6-difluorobiphenyl is unique due to its biphenyl structure, which provides additional rigidity and potential for π-π interactions. This structural feature can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C12H9F2N |
|---|---|
分子量 |
205.20 g/mol |
IUPAC 名称 |
3,5-difluoro-4-phenylaniline |
InChI |
InChI=1S/C12H9F2N/c13-10-6-9(15)7-11(14)12(10)8-4-2-1-3-5-8/h1-7H,15H2 |
InChI 键 |
ZRSXVKCPUOPCRQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2F)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-5-methoxy-7-methylimidazo[1,2-a]pyridine](/img/structure/B13931224.png)
![3-Amino-6-chloro-2,2'-difluoro-6'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13931234.png)
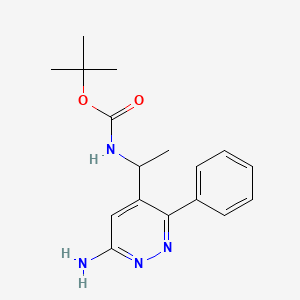
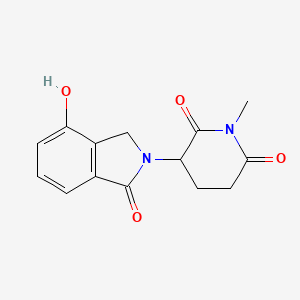

![1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidine](/img/structure/B13931270.png)
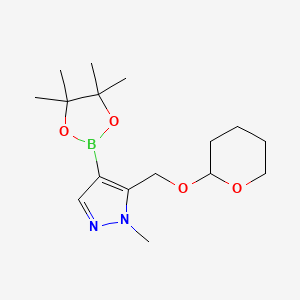
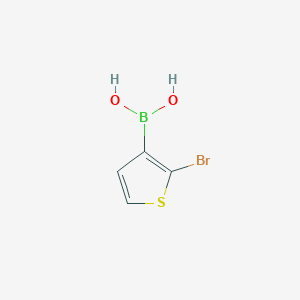


![4-[(4-Hexoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13931310.png)
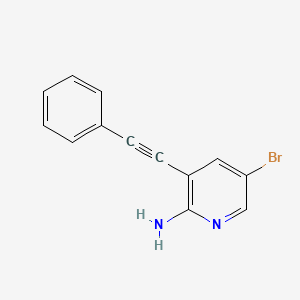
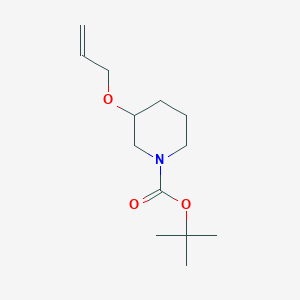
![5-(3-Methoxy-phenoxy)-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13931322.png)
